molecular formula C10H14N2O B12846824 (R)-3-(Pyrrolidin-3-yloxy)-phenylamine

(R)-3-(Pyrrolidin-3-yloxy)-phenylamine

Cat. No.: B12846824
M. Wt: 178.23 g/mol
InChI Key: MSSAFEKOQVIRFC-SNVBAGLBSA-N
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Description

®-3-(Pyrrolidin-3-yloxy)-phenylamine is a chiral compound that features a pyrrolidine ring attached to a phenylamine structure through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyrrolidin-3-yloxy)-phenylamine typically involves the reaction of a pyrrolidine derivative with a phenylamine derivative under specific conditions. One common method includes the use of a base to deprotonate the phenylamine, followed by nucleophilic substitution with a pyrrolidine derivative. The reaction conditions often require a solvent such as dichloromethane or ethanol and may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of ®-3-(Pyrrolidin-3-yloxy)-phenylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyrrolidin-3-yloxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

®-3-(Pyrrolidin-3-yloxy)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-3-yloxy)-phenylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Pyrrolidin-3-yloxy)-phenylamine: The enantiomer of the compound, which may have different biological activities.

    3-(Pyrrolidin-3-yloxy)-aniline: A non-chiral analog with similar structural features.

    N-(3-Pyrrolidinyl)-phenylamine: A compound with a similar functional group arrangement but different connectivity.

Uniqueness

®-3-(Pyrrolidin-3-yloxy)-phenylamine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-[(3R)-pyrrolidin-3-yl]oxyaniline

InChI

InChI=1S/C10H14N2O/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7,11H2/t10-/m1/s1

InChI Key

MSSAFEKOQVIRFC-SNVBAGLBSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=CC(=C2)N

Canonical SMILES

C1CNCC1OC2=CC=CC(=C2)N

Origin of Product

United States

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